(3E)-N-Cyclopentyl-3-{[2-(2,4-dibromo-5-methylphenoxy)acetamido]imino}butanamide
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Overview
Description
(3E)-N-Cyclopentyl-3-{[2-(2,4-dibromo-5-methylphenoxy)acetamido]imino}butanamide is a synthetic organic compound characterized by its complex structure, which includes cyclopentyl, dibromo, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-Cyclopentyl-3-{[2-(2,4-dibromo-5-methylphenoxy)acetamido]imino}butanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dibromo-5-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Amidation: The phenoxy intermediate is then reacted with an acyl chloride to form the corresponding amide.
Cyclopentylation: The amide is further reacted with cyclopentylamine under controlled conditions to introduce the cyclopentyl group.
Final Coupling: The final step involves the coupling of the cyclopentylated amide with a butanamide derivative under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and phenoxy groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide and imine functionalities, resulting in the formation of corresponding amines and reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-N-Cyclopentyl-3-{[2-(2,4-dibromo-5-methylphenoxy)acetamido]imino}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dibromo and phenoxy groups could play a role in enhancing binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
(3E)-N-Cyclopentyl-3-{[2-(2,4-dichloro-5-methylphenoxy)acetamido]imino}butanamide: Similar structure with chlorine substituents instead of bromine.
(3E)-N-Cyclopentyl-3-{[2-(2,4-difluoro-5-methylphenoxy)acetamido]imino}butanamide: Fluorine substituents instead of bromine.
(3E)-N-Cyclopentyl-3-{[2-(2,4-diiodo-5-methylphenoxy)acetamido]imino}butanamide: Iodine substituents instead of bromine.
Uniqueness: The presence of dibromo groups in (3E)-N-Cyclopentyl-3-{[2-(2,4-dibromo-5-methylphenoxy)acetamido]imino}butanamide imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it distinct from its analogs with different halogen substituents.
Properties
Molecular Formula |
C18H23Br2N3O3 |
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Molecular Weight |
489.2 g/mol |
IUPAC Name |
(3E)-N-cyclopentyl-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C18H23Br2N3O3/c1-11-7-16(15(20)9-14(11)19)26-10-18(25)23-22-12(2)8-17(24)21-13-5-3-4-6-13/h7,9,13H,3-6,8,10H2,1-2H3,(H,21,24)(H,23,25)/b22-12+ |
InChI Key |
BDHWNKPDCUMORJ-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2CCCC2 |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2CCCC2 |
Origin of Product |
United States |
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